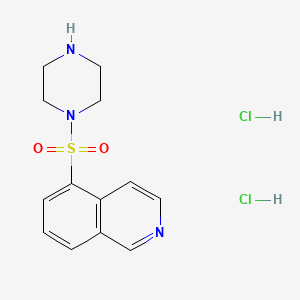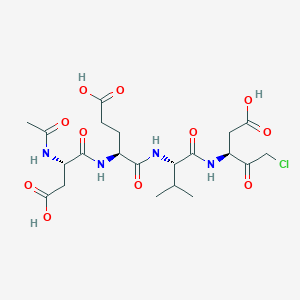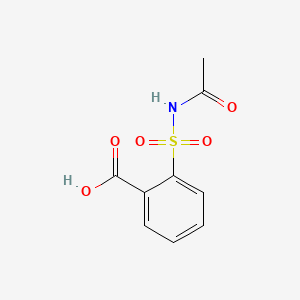
5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, also known as CGP 37849, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in the regulation of synaptic plasticity, learning, and memory. CGP 37849 has been extensively studied for its potential use in treating various neurological disorders, including stroke, epilepsy, and Alzheimer's disease.
Applications De Recherche Scientifique
NMDA Receptor Antagonism
5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, due to its structural similarity to 5-phosphonomethylquinoxalinediones, is likely to act as a competitive NMDA receptor antagonist. This class of compounds, including (1RS,1'S)-PEAQX, demonstrates selectivity for human NMDAR 1A/2A over 1A/2B subunit composition, indicating potential for anticonvulsant applications (Auberson et al., 2002).
Role in Oligodendrocyte Development
Compounds structurally related to 5-phosphonomethyl-1,4-dihydroquinoxaline-2,3-diones influence oligodendrocyte development. Research on cerebellar slices treated with glutamate receptor antagonists has shown that non-N-methyl-D-aspartate glutamate receptor antagonists like 6,7-dinitroquinoxaline-2,3-dione can promote oligodendrocyte development, suggesting a potential role for related compounds in neurodevelopment (Yuan et al., 1998).
Antioxidant Properties
Derivatives of bromophenols, such as those from the marine red alga Rhodomela confervoides, exhibit significant antioxidant activities. These findings suggest that structurally related compounds, including 5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, may also have potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
Synthesis and Reactivity
Research into the synthesis and reactivity of related quinoxaline derivatives provides insights into the chemical behavior of 5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione. These studies have implications for the development of new compounds with potential medicinal or industrial applications (Cai et al., 1997).
Potential Applications in Neuroscience
Compounds structurally related to 1,4-dihydroquinoxaline-2,3-diones have been investigated for their roles in modulating neurotransmission, particularly in relation to NMDA and non-NMDA glutamate receptors. Such studies highlight the potential for these compounds, including 5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, in exploring and treating neurological conditions (Collins & Buckley, 1989).
Propriétés
Numéro CAS |
858131-65-4 |
|---|---|
Nom du produit |
5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione |
Formule moléculaire |
C17H17BrN3O5P |
Poids moléculaire |
454.2 g/mol |
Nom IUPAC |
[(R)-[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17+/m0/s1 |
Clé InChI |
XXZGNAZRWCBSBK-HUTHGQBESA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)Br)N[C@@H](C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
Synonymes |
[(R)-[(S)-1-(4-Bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)
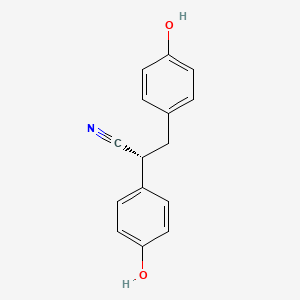
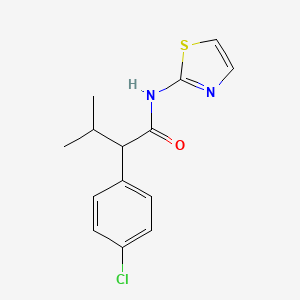
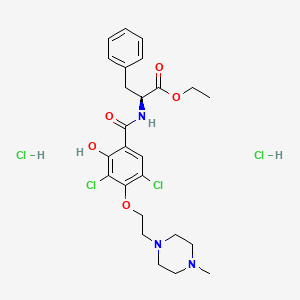
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)





